

Technical Guide: 2-Bromo-2-chloropropane (CAS 2310-98-7)

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Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromo-2-chloropropane**, a halogenated alkane with potential applications in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, analytical methods, and safety considerations.

Chemical and Physical Properties

2-Bromo-2-chloropropane is a tertiary haloalkane. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	2310-98-7	[1]
Molecular Formula	C ₃ H ₆ BrCl	[1]
Molecular Weight	157.44 g/mol	[1]
IUPAC Name	2-bromo-2-chloropropane	[1]
Synonyms	Propane, 2-bromo-2-chloro-	[1]
Appearance	Colorless liquid (presumed)	Inferred from similar compounds
Boiling Point	94 °C	[2]

Table 2: Computed Physicochemical Properties

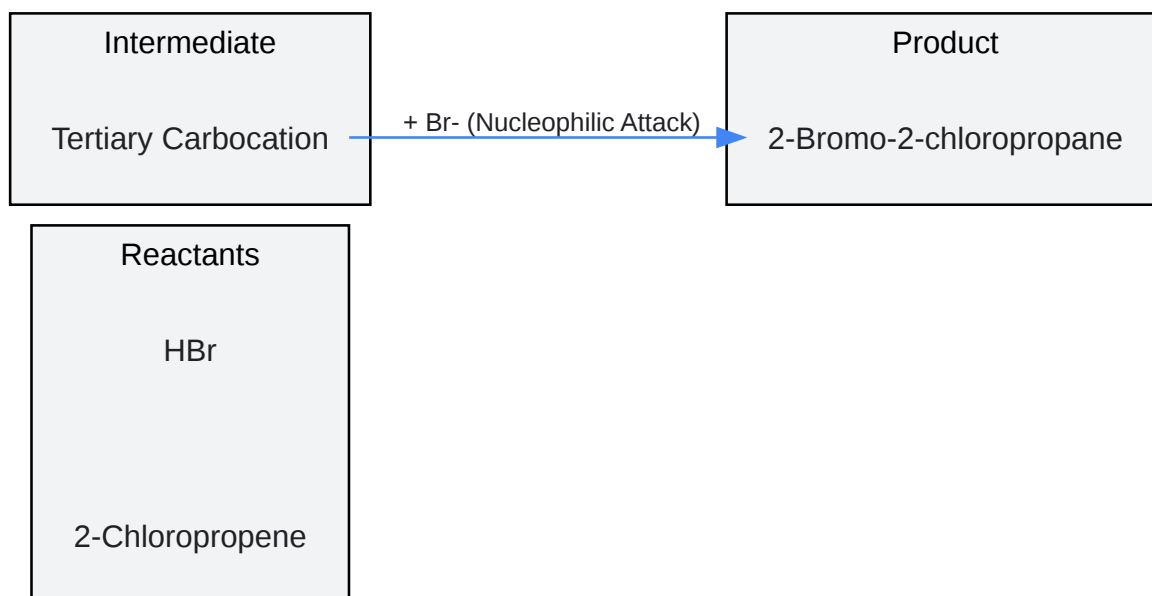
Property	Value	Source(s)
XLogP3-AA	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	0	[1]
Exact Mass	155.93414 Da	[1]
Monoisotopic Mass	155.93414 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	5	[1]
Complexity	33.9	[1]

Synthesis

The primary route for the synthesis of **2-bromo-2-chloropropane** is the electrophilic addition of hydrogen bromide (HBr) to 2-chloropropene.

Reaction Mechanism

The reaction proceeds via a classic electrophilic addition mechanism, following Markovnikov's rule. The double bond of 2-chloropropene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of the more stable tertiary carbocation, which is then attacked by the bromide ion to yield the final product.



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Figure 1: Reaction mechanism for the synthesis of **2-bromo-2-chloropropane**.

Experimental Protocol (General Procedure)

While a detailed, peer-reviewed experimental protocol is not readily available in the searched literature, the following general procedure can be inferred from established chemical principles.

Materials:

- 2-chloropropene
- Anhydrous hydrogen bromide (gas or in a suitable solvent like acetic acid)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)

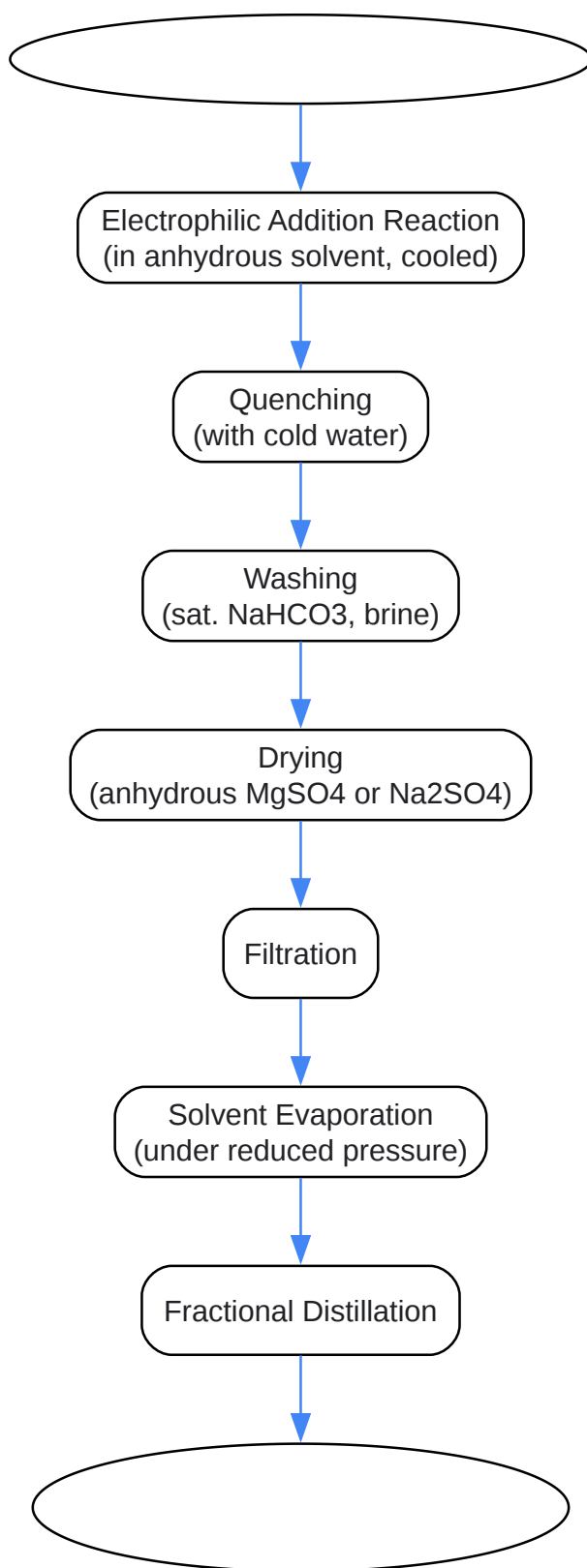
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Gas dispersion tube (if using gaseous HBr)
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Dissolve 2-chloropropene in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent dropwise with continuous stirring. The reaction is exothermic and should be kept cold to minimize side reactions.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure.

- Purify the crude product by fractional distillation to obtain pure **2-bromo-2-chloropropane**.

The following workflow diagram illustrates the general steps for the synthesis and purification of **2-bromo-2-chloropropane**.



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Figure 2: General workflow for the synthesis and purification of **2-bromo-2-chloropropane**.

Analytical Methods

The purity and identity of **2-bromo-2-chloropropane** can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2-bromo-2-chloropropane**.^[3]

- Column: A C18 or similar reverse-phase column is suitable.
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.^[3] Phosphoric acid or formic acid can be used as a modifier to improve peak shape.^[3]
- Detection: UV detection would be appropriate, although the optimal wavelength would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **2-bromo-2-chloropropane**. While a specific protocol for this compound was not found, a general method can be proposed based on the analysis of similar halogenated alkanes.

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be suitable.
- Carrier Gas: Helium is typically used.
- Injector and Oven Program: The injector temperature would likely be in the range of 200-250°C. The oven temperature program would start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 200-250°C) to ensure good separation.
- MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer would scan a mass range appropriate for the expected fragments.

Spectroscopic Data (Predicted)

No experimental spectra for **2-bromo-2-chloropropane** were found in the searched literature. However, based on its structure and data from related compounds, the following spectral characteristics can be predicted.

^1H NMR: A single singlet would be expected for the six equivalent protons of the two methyl groups.

^{13}C NMR: Two signals would be anticipated: one for the two equivalent methyl carbons and another for the quaternary carbon bonded to the bromine and chlorine atoms, shifted downfield due to the electronegativity of the halogens.

IR Spectroscopy:

- C-H stretching vibrations around $2950\text{--}3000\text{ cm}^{-1}$.
- C-H bending vibrations around $1370\text{--}1450\text{ cm}^{-1}$.
- C-Br and C-Cl stretching vibrations in the fingerprint region (below 800 cm^{-1}).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens would be observed. Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or a methyl radical.

Safety and Handling

No specific safety data sheet (SDS) for **2-bromo-2-chloropropane** (CAS 2310-98-7) was found. The following safety information is based on data for structurally related haloalkanes and general laboratory safety practices. It is imperative to handle this compound with caution in a well-ventilated fume hood.

Table 3: General Safety Precautions

Precaution Category	Recommendations	Source(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.	[4] [5]
Handling	Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.	[4] [5]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.	[4] [5]
First Aid	Skin Contact: Immediately wash with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.	[4] [5]
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous waste.	[6]

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. All laboratory

work should be conducted by trained professionals in accordance with established safety protocols.

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